

An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol (CAS 16375-88-5)

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Compound of Interest

Compound Name: 4-Acetamidobenzyl alcohol

Cat. No.: B098621

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This technical guide provides a comprehensive overview of **4-Acetamidobenzyl alcohol**, a versatile chemical intermediate with significant applications in pharmaceutical development and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, synthesis, characterization, and key applications, with a focus on its role as a strategic building block in the synthesis of bioactive molecules.

Introduction and Significance

4-Acetamidobenzyl alcohol, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is an aromatic compound characterized by a benzyl alcohol core substituted with an acetamido group at the para position.^[1] This unique combination of a reactive primary alcohol and a hydrogen-bond-donating and -accepting acetamido group makes it a valuable precursor in multi-step organic synthesis.^[2] Its structural features allow for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution, making it a cornerstone for creating complex molecular architectures.^[3]

In the realm of drug discovery, the acetamido group is a well-established pharmacophore that can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and its ability to interact with biological targets.^[4] The benzyl alcohol moiety, on the other hand, provides a convenient handle for further chemical modifications, enabling the construction of diverse molecular scaffolds.^[5] This guide will explore the synthesis and

reactivity of **4-Aacetamidobenzyl alcohol**, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization

4-Aacetamidobenzyl alcohol is typically an off-white to pale yellow solid, a physical state that facilitates its handling and storage in a laboratory setting.[3] A high purity of $\geq 99.0\%$ is often required for its applications in pharmaceutical synthesis to ensure the reliability and reproducibility of experimental outcomes.[3]

Table 1: Physicochemical Properties of 4-Aacetamidobenzyl Alcohol

Property	Value	Reference(s)
CAS Number	16375-88-5	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Appearance	Off-white to pale yellow solid	[3]
Melting Point	118.5-124.5 °C	[6]
Purity (HPLC)	$\geq 96.0\%$	[6]
IUPAC Name	N-[4-(hydroxymethyl)phenyl]acetamide	[1]
Synonyms	p-Aacetamidobenzyl alcohol, 4-Hydroxymethylacetanilide	[1]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of **4-Aacetamidobenzyl alcohol**.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:

- δ 9.95 (s, 1H): A singlet corresponding to the amide proton (-NH).
- δ 7.55 (d, 2H): A doublet for the two aromatic protons ortho to the acetamido group.
- δ 7.25 (d, 2H): A doublet for the two aromatic protons ortho to the hydroxymethyl group.
- δ 5.2 (t, 1H): A triplet for the hydroxyl proton (-OH) of the alcohol.
- δ 4.5 (d, 2H): A doublet for the two benzylic protons (-CH₂-).
- δ 2.0 (s, 3H): A singlet for the three methyl protons of the acetyl group (-COCH₃).[7]

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for 4-Acetamidobenzyl Alcohol

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-3400 (broad)	O-H stretch	Alcohol
~3300	N-H stretch	Amide
~1660	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
1600-1450	C=C stretch	Aromatic Ring
~1020	C-O stretch	Primary Alcohol

Data interpreted from typical values for the respective functional groups.

Electron ionization mass spectrometry (EI-MS) of **4-Acetamidobenzyl alcohol** would be expected to show a molecular ion peak [M]⁺ at m/z 165. Key fragmentation patterns would likely involve the loss of water (m/z 147), loss of the acetyl group (m/z 123), and cleavage of the benzylic C-C bond.[1]

Synthesis of 4-Acetamidobenzyl Alcohol

A common and efficient method for the synthesis of **4-Acetamidobenzyl alcohol** is the reduction of 4-Acetamidobenzaldehyde.[\[7\]](#)

Experimental Protocol: Reduction of 4-Acetamidobenzaldehyde

This protocol outlines a reliable, lab-scale synthesis with a self-validating system through in-process monitoring and characterization of the final product.

Materials:

- 4-Acetamidobenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: In a round-bottom flask, dissolve 4-Acetamidobenzaldehyde (10 g, 61.3 mmol) in methanol (100 mL) at room temperature with stirring.[\[7\]](#)
- Reduction: To the stirred solution, add sodium borohydride (800 mg) portion-wise. The batch-wise addition is crucial to control the exothermic reaction and prevent frothing.[\[7\]](#)
- Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The reaction is complete when the starting aldehyde spot is no longer visible.[\[7\]](#)

- Work-up:
 - Concentrate the reaction mixture using a rotary evaporator to remove the methanol.[7]
 - Partition the residue between water (25 mL) and ethyl acetate (4 x 50 mL).[7]
 - Separate the organic layers and wash with brine (25 mL).[7]
 - Dry the combined organic layers over anhydrous sodium sulfate.[7]
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a light yellow solid.[7]
- Purification: The product can be further purified by recrystallization from a suitable solvent system if necessary, although the described work-up often yields a product of high purity. Dry the final product under high vacuum. An expected yield is approximately 8.6 g (85%).[7]

Causality in Experimental Choices:

- Methanol as Solvent: Methanol is an excellent solvent for both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction. Its volatility also allows for easy removal during the work-up.
- Sodium Borohydride as Reducing Agent: NaBH_4 is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the amide functionality.
- TLC Monitoring: In-process TLC is a critical self-validating step to ensure the complete conversion of the starting material, preventing the need for more complex purification to remove unreacted aldehyde.

Synthesis Workflow for **4-Acetamidobenzyl alcohol**.

Applications in Drug Development

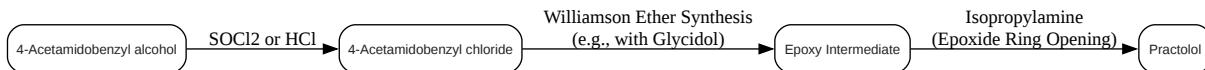
4-Acetamidobenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers used in the management of cardiovascular diseases.[1][8]

Proposed Synthesis of Practolol

Practolol is a selective β_1 adrenergic receptor antagonist.^[9] While many syntheses of practolol start from p-acetamidophenol, a plausible and efficient route can be envisioned starting from **4-acetamidobenzyl alcohol**. This proposed synthesis leverages the reactivity of the benzyl alcohol moiety.

Proposed Synthetic Scheme:

- Chlorination: The primary alcohol of **4-acetamidobenzyl alcohol** can be converted to the corresponding benzyl chloride using a mild chlorinating agent like thionyl chloride (SOCl_2) or by reaction with concentrated HCl.^[10] This step transforms the hydroxyl group into a better leaving group for subsequent nucleophilic substitution.
- Etherification (Williamson Ether Synthesis): The resulting 4-acetamidobenzyl chloride can then undergo a Williamson ether synthesis with the sodium salt of a protected glycidol or a similar three-carbon epoxide precursor. This step forms the crucial ether linkage.
- Epoxide Ring Opening: The epoxide ring is then opened by reaction with isopropylamine to introduce the characteristic side chain of beta-blockers.
- Deprotection (if necessary): If a protected glycidol was used, a final deprotection step would be required to yield practolol.



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Proposed Synthetic Route to Practolol.

Mechanistic Insight: The key etherification step is a classic $\text{S}_{\text{N}}2$ reaction where the alkoxide (formed from glycidol or a related species) acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-acetamidobenzyl chloride and displacing the chloride leaving group.^[7] The acetamido group at the para position is electronically neutral to slightly activating and does not significantly hinder this reaction.

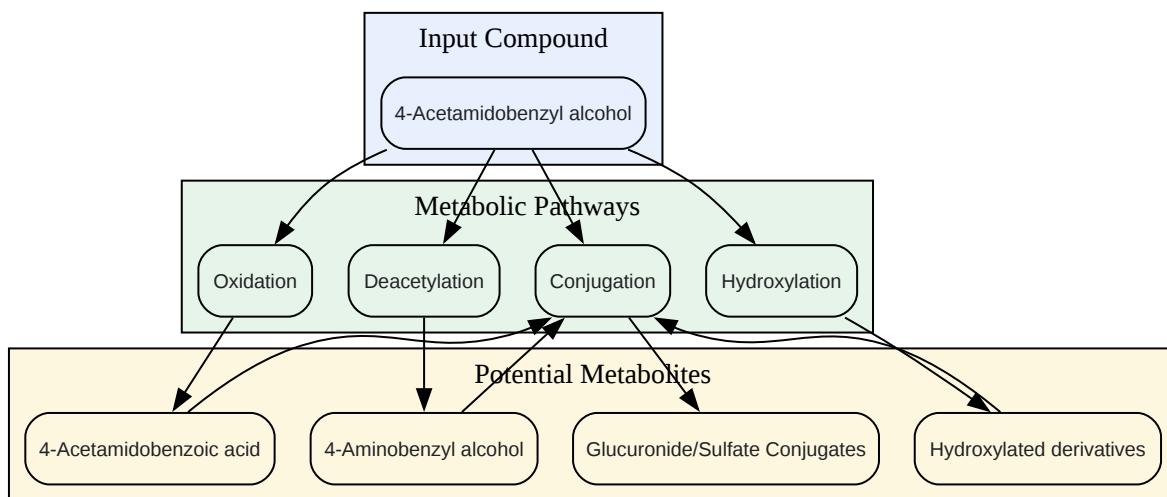
Role of the Acetamido Group in Bioactivity

The acetamido group in the final drug molecule, such as practolol, plays a crucial role in its pharmacological profile. It can participate in hydrogen bonding interactions with amino acid residues in the binding pocket of the β_1 -adrenergic receptor, contributing to the drug's affinity and selectivity.^[9] Furthermore, the presence of the acetamido group influences the overall polarity and pharmacokinetic properties of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.^[4]

Metabolic Considerations

The metabolic fate of a drug candidate is a critical aspect of its development. While specific metabolic studies on **4-acetamidobenzyl alcohol** are not widely published, its metabolism can be predicted based on its structural components. The primary routes of metabolism for N-acetylated aromatic compounds and benzyl alcohols involve:

- Oxidation of the Alcohol: The primary alcohol group can be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to the corresponding carboxylic acid, 4-acetamidobenzoic acid.^[11]
- Deacetylation: The acetamido group can be hydrolyzed by amidases to yield 4-aminobenzyl alcohol.^[4]
- Hydroxylation of the Aromatic Ring: Cytochrome P450 enzymes can hydroxylate the aromatic ring at positions ortho to the existing substituents.^[12]
- Conjugation: The hydroxyl group and the products of the above reactions can undergo phase II metabolism, forming glucuronide or sulfate conjugates to facilitate excretion.^[12]



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Potential Metabolic Pathways of **4-Acetamidobenzyl alcohol**.

Safety and Handling

4-Acetamidobenzyl alcohol is an irritant to the skin and eyes and may cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.^[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Acetamidobenzyl alcohol is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its bifunctional nature allows for its incorporation into a wide range of complex molecules, most notably in the synthesis of pharmaceuticals like beta-blockers. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering both theoretical insights and practical protocols. A thorough understanding of the chemistry of **4-Acetamidobenzyl alcohol** will continue to

empower researchers and scientists in the development of novel and impactful chemical entities.

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